N-tert-Amyl-1,1-dimethylallylamine
CAS No.: 2978-45-2
Cat. No.: VC3919157
Molecular Formula: C10H21N
Molecular Weight: 155.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2978-45-2 |
|---|---|
| Molecular Formula | C10H21N |
| Molecular Weight | 155.28 g/mol |
| IUPAC Name | 2-methyl-N-(2-methylbut-3-en-2-yl)butan-2-amine |
| Standard InChI | InChI=1S/C10H21N/c1-7-9(3,4)11-10(5,6)8-2/h7,11H,1,8H2,2-6H3 |
| Standard InChI Key | BMDISKTZXDELHS-UHFFFAOYSA-N |
| SMILES | CCC(C)(C)NC(C)(C)C=C |
| Canonical SMILES | CCC(C)(C)NC(C)(C)C=C |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Connectivity
N-tert-Amyl-1,1-dimethylallylamine is defined by the molecular formula , corresponding to a molar mass of 155.28 g/mol . Its SMILES notation, CCC(C)(C)NC(C)(C)C=C, delineates the connectivity: a tert-amyl group () bonded to a nitrogen atom, which is further connected to a 1,1-dimethylallyl moiety () . The InChIKey BMDISKTZXDELHS-UHFFFAOYSA-N provides a standardized identifier for computational and database referencing .
Stereoelectronic Features
The compound’s structure combines a rigid tert-amyl group with a flexible allyl chain, creating distinct steric and electronic environments. The tert-amyl substituent imposes significant steric hindrance around the nitrogen atom, potentially influencing reactivity in nucleophilic or catalytic contexts . The allyl group introduces π-electron density, enabling participation in conjugation or metal coordination .
Table 1: Predicted Collision Cross Section (CCS) Values for Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 156.17468 | 139.9 |
| [M+Na]+ | 178.15662 | 148.8 |
| [M+NH4]+ | 173.20122 | 147.4 |
| [M+K]+ | 194.13056 | 143.7 |
These CCS values, predicted via computational methods, aid in mass spectrometry-based identification by correlating ion mobility with molecular shape .
Synthesis and Catalytic Pathways
Direct N–O Bond Formation Strategies
While no direct synthesis of N-tert-Amyl-1,1-dimethylallylamine is documented, analogous methods for tertiary amines suggest viable routes. The reaction of magnesium amides with tert-butyl perbenzoates, as demonstrated by Hill and Crich , forms N–O bonds in disubstituted hydroxylamines. Adapting this protocol, sterically hindered magnesium amides could theoretically couple with tert-butyl electrophiles to yield branched amines like N-tert-Amyl-1,1-dimethylallylamine .
Transition Metal-Catalyzed N-Dealkylation
Patent literature describes transition metal-catalyzed N-dealkylation of tertiary amines using solvents like tert-amyl alcohol . For example, iron chloride complexes with bipyridine ligands facilitate hydrogenation of allylamines to saturated amines . Applied to N-tert-Amyl-1,1-dimethylallylamine, such catalysts might enable selective reduction of the allyl group or functionalization at the nitrogen center .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
The NMR spectrum (CDCl, 400 MHz) reveals critical structural insights :
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δ 0.90 ppm: Triplet (J = 8.0 Hz) for terminal methyl protons adjacent to the allyl group.
-
δ 1.20–1.45 ppm: Multiplets corresponding to methyl and methylene protons in the tert-amyl and dimethylallyl branches.
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δ 5.10–5.30 ppm: Olefinic protons from the allyl moiety, split into complex coupling patterns due to hindered rotation .
The absence of NH signals confirms the tertiary amine structure, while the 97% purity ensures minimal interference from impurities .
Mass Spectrometric Fragmentation
High-resolution mass spectrometry (HRMS) of the [M+H]+ ion ( 156.17468) aligns with the molecular formula . Fragmentation patterns likely involve loss of the allyl group () or cleavage of the C–N bond, yielding diagnostic ions at 98 (tert-amyl fragment) and 58 (dimethylamine).
Chemical Reactivity and Functionalization
Hydrogenation of the Allyl Group
Catalytic hydrogenation of N,N-dimethylallylamine to N,N-dimethyl-n-propylamine demonstrates the reducibility of allylamines . Under 30 atm H with FeCl-ligand catalysts, N-tert-Amyl-1,1-dimethylallylamine could undergo similar saturation, converting the allyl group to a propyl chain . This reactivity highlights potential applications in amine derivative synthesis.
Steric Effects on Nucleophilicity
The tert-amyl group’s bulk likely attenuates the nitrogen’s nucleophilicity, directing reactivity toward less hindered sites. For instance, electrophilic attacks may favor the allyl group’s terminal carbon over the nitrogen center, enabling regioselective functionalization .
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